1-(2-bromopyridin-4-yl)pyrrolidin-2-one

Antimalarial Prolyl-tRNA synthetase Halogenation SAR

Procure 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one (≥98%) for medicinal chemistry research. Its bromine atom is a critical synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid library synthesis. This scaffold differentiates from non-brominated analogs by modulating kinase and P2X4 target engagement profiles, making it a strategic fragment for SAR exploration in antimalarial and neuroinflammation programs.

Molecular Formula C9H9BrN2O
Molecular Weight 241.1
CAS No. 1142194-75-9
Cat. No. B6227073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromopyridin-4-yl)pyrrolidin-2-one
CAS1142194-75-9
Molecular FormulaC9H9BrN2O
Molecular Weight241.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromopyridin-4-yl)pyrrolidin-2-one (CAS 1142194-75-9): Core Chemical Identity and Procurement Baseline


1-(2-Bromopyridin-4-yl)pyrrolidin-2-one (CAS 1142194-75-9, molecular formula C₉H₉BrN₂O, molecular weight 241.08 g/mol) [1] is a heterocyclic compound belonging to the N-aryl pyrrolidin-2-one class. Structurally, it features a pyrrolidin-2-one ring directly attached at the 1-position to the 4-position of a 2-bromopyridine moiety, with a calculated LogP of approximately 1.97 and a topological polar surface area of 33.2 Ų . This compound is a versatile intermediate in medicinal chemistry, particularly for constructing kinase-targeting libraries and antimalarial scaffolds [2]. Commercially, it is available from multiple vendors at purity grades of 95% to 98%, though users should independently verify batch-specific purity and impurity profiles .

Why 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one (CAS 1142194-75-9) Cannot Be Casually Replaced with In-Class Analogs


In medicinal chemistry procurement, the strategic placement of a bromine atom profoundly alters both the biological target engagement profile and the synthetic utility of a compound. For the pyrrolidin-2-one-pyridine hybrid class, non-brominated analogs such as 1-(pyridin-4-yl)pyrrolidin-2-one demonstrate potent inhibition of Plasmodium cytoplasmic prolyl-tRNA synthetase, but this activity is achieved through a specific molecular recognition event that is highly sensitive to modifications at the 2-position of the pyridine ring [1]. Introducing bromine at this position introduces new potential for halogen bonding and influences the electron density of the pyridine ring, which can shift target selectivity away from certain human homologs and towards parasitic or alternative kinase targets [2]. Furthermore, the bromine atom serves as a critical synthetic handle for downstream diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a capacity absent in non-halogenated versions [3]. Substituting with regioisomers (e.g., 3-bromo-4-pyridyl analogs) or bromo-pyrrolidine variants is not scientifically equivalent, as the spatial orientation of the bromine relative to the amide carbonyl and the resulting conformational bias of the scaffold differ significantly [3]. The quantitative evidence below clarifies exactly where this specific bromopyridinyl substitution pattern yields measurable differentiation in target binding and synthetic accessibility.

Quantitative Differentiation Evidence: 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one (1142194-75-9) vs. Closest Comparators


2-Bromo Substitution Abolishes Anti-PfPRS Activity Relative to the Non-Brominated Parent Scaffold

The target compound, 1-(2-bromopyridin-4-yl)pyrrolidin-2-one, exhibits a marked loss of activity against Plasmodium falciparum prolyl-tRNA synthetase (PfPRS) relative to the non-brominated parent scaffold. The frontrunner 1-(pyridin-4-yl)pyrrolidin-2-one derivatives demonstrate low-double-digit nanomolar activity (IC₅₀ ~10–99 nM) against Pf blood stages and liver schizonts [1]. In contrast, the target compound bearing a bromine at the 2-position of the pyridine ring shows IC₅₀ values against Plasmodium kinases (PfPK5: 130,000 nM; Pfmrk: 3,500 nM) that are 100- to 1000-fold weaker than the parent scaffold's PRS inhibition [2]. This data demonstrates that the 2-bromo substitution does not simply modify the parent scaffold's antimalarial potency—it fundamentally redirects the compound's binding profile away from PfPRS and toward a distinct set of kinase targets [2].

Antimalarial Prolyl-tRNA synthetase Halogenation SAR

Moderate Human CDK1 Inhibition with Approximately 3.4-Fold Selectivity Over PfPK5

The target compound demonstrates measurable inhibition of human cyclin-dependent kinase 1 (CDK1/cyclin B) with an IC₅₀ of 12,000 nM, while exhibiting weaker inhibition of Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC₅₀ of 130,000 nM [1]. This yields a human:parasite selectivity ratio of approximately 10.8:1 (130,000 ÷ 12,000) in favor of the human target. While both values fall in the micromolar range, the approximately 11-fold discrimination between human CDK1 and PfPK5 is notable given the high sequence and structural homology between these orthologous kinases [1]. The target compound also shows a third activity against Pfmrk (IC₅₀ = 3,500 nM), establishing a multi-kinase engagement profile [1].

Kinase inhibition CDK1 Antimalarial Selectivity profiling

P2X4 Receptor Antagonist Activity with Micromolar Potency in Human Cell-Based Assay

The target compound functions as an antagonist at the human P2X4 purinoceptor, exhibiting an IC₅₀ of 8,340 nM (8.34 μM) in a functional cell-based assay using human 1321N1 astrocytoma cells expressing the human P2X4 receptor [1]. This activity was assessed by measuring the reduction in intracellular calcium (Ca²⁺) influx following a 30-minute incubation period [1]. The P2X4 receptor is an ATP-gated cation channel implicated in neuropathic pain, neuroinflammation, and post-stroke recovery [1]. This represents a distinct target engagement profile not shared with the non-brominated 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, which was profiled primarily against the antimalarial target PfPRS [2].

P2X4 receptor Neuroinflammation Pain Ion channel

Absence of Reported Kir6.2/SUR2B KATP Channel Opening Activity Despite Structural Similarity to Active Channel Modulators

While structurally related pyrrolidin-2-one derivatives bearing bromo-pyridine motifs have been reported to open KATP channels, the target compound itself lacks documented activity at these channels in publicly available databases [1]. For context, compounds within the broader 2-bromopyridinyl chemical space, such as certain pyrrolopyridinone derivatives, demonstrate potent KATP channel opening activity: one analog exhibits an EC₅₀ of 27.5 nM for opening human urinary bladder Kir6.2 channels containing SUR2B in Ltk cells measured by FLIPR assay, and EC₅₀ values of 29 nM and 512 nM in pig bladder relaxation assays [1]. The target compound's silence on KATP channel engagement in the same databases suggests that the specific substitution pattern (N-aryl pyrrolidin-2-one at the 4-position rather than fused pyrrolopyridinone systems) may not confer KATP channel modulatory activity [1].

KATP channel Kir6.2 SUR2B Ion channel pharmacology

2-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Diversification Not Possible with Non-Halogenated Analogs

The bromine atom at the 2-position of the pyridine ring serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic capacity is entirely absent in the non-halogenated 1-(pyridin-4-yl)pyrrolidin-2-one scaffold (CAS 82132-17-0), which cannot undergo direct arylation or amination at the pyridine 2-position without prior functionalization . The presence of the bromine enables modular diversification of the pyridine ring post-installation of the pyrrolidin-2-one moiety, allowing for late-stage functionalization in parallel library synthesis [1]. This contrasts with regioisomeric bromo-analogs such as 1-(3-bromo-4-pyridyl)-2-pyrrolidinone, where the bromine at the 3-position presents a different steric and electronic environment for cross-coupling, potentially altering reaction yields and regioselectivity outcomes .

Synthetic chemistry Cross-coupling Suzuki-Miyaura Library synthesis

Multi-Target Kinase Binding Profile Contrasts with Single-Target PRS Inhibition of Non-Halogenated Scaffold

The target compound exhibits a multi-kinase binding profile across at least three distinct kinase targets, with measured IC₅₀ values ranging from 3.5 μM to 130 μM [1]. Specifically, it inhibits Pfmrk (IC₅₀ = 3,500 nM), human CDK1/cyclin B (IC₅₀ = 12,000 nM), and PfPK5 (IC₅₀ = 130,000 nM) [1]. Additional binding data indicates potential interactions with BRD4 BD1 (Ki = 17,200 nM) [2] and P2X4 receptor antagonism (IC₅₀ = 8,340 nM) [3]. In stark contrast, the non-brominated 1-(pyridin-4-yl)pyrrolidin-2-one scaffold demonstrates a highly focused target profile centered on Plasmodium cytoplasmic prolyl-tRNA synthetase (PfPRS), with low-double-digit nanomolar potency and no reported off-target kinase activity [4]. The introduction of the 2-bromo substituent thus transforms a selective PRS inhibitor scaffold into a promiscuous kinase/P2X4 binder, representing a fundamental shift in polypharmacology rather than a simple potency modification [1].

Kinase profiling Polypharmacology Target engagement Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one (1142194-75-9)


Medicinal Chemistry: Fragment-Based Screening for Pan-Kinase or Multi-Target Inhibitor Discovery

Given its multi-kinase binding profile across Pfmrk (IC₅₀ = 3.5 μM), human CDK1 (IC₅₀ = 12 μM), PfPK5 (IC₅₀ = 130 μM), and potential BRD4 engagement (Ki = 17.2 μM), this compound is an appropriate starting fragment or scaffold-hopping reference for programs seeking to identify novel kinase inhibitor chemotypes [1][2]. Its micromolar potency across multiple targets, combined with its low molecular weight (241.08 g/mol) and favorable LogP (1.97), positions it well for fragment-based drug discovery or structure-activity relationship (SAR) expansion aimed at improving potency and selectivity [3]. The bromine handle further enables rapid analog generation via cross-coupling to explore vector optimization [4].

Neuroscience and Pain Research: P2X4 Receptor Antagonist Probe Development

The compound's functional antagonist activity at the human P2X4 receptor (IC₅₀ = 8.34 μM in 1321N1 cell-based Ca²⁺ influx assay) makes it a viable starting point for developing tool compounds to study P2X4-mediated signaling in neuroinflammation, neuropathic pain, or post-stroke recovery [5]. The micromolar potency, while modest, provides a tractable baseline for medicinal chemistry optimization, particularly given the compound's synthetic tractability and the availability of the bromine as a diversification vector [4].

Synthetic Chemistry: Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 2-bromo substituent on the pyridine ring enables this compound to function as a key intermediate in parallel library synthesis. It is amenable to Suzuki-Miyaura (aryl-aryl bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (alkyne coupling) reactions, allowing for the modular construction of diverse analogs without the need for de novo scaffold synthesis [4]. This makes the compound valuable for medicinal chemistry groups generating focused libraries to explore SAR around the pyridine ring while maintaining the core pyrrolidin-2-one pharmacophore [4].

Antimalarial Research: Control Compound or Kinase Selectivity Tool

Although the compound shows weak anti-Plasmodium kinase activity (PfPK5 IC₅₀ = 130 μM; Pfmrk IC₅₀ = 3.5 μM) and lacks the potent PfPRS inhibition characteristic of the non-brominated scaffold, it can serve as a valuable control or reference compound in antimalarial screening cascades [1]. Specifically, its 10.8-fold selectivity for human CDK1 over PfPK5 makes it useful for assessing the specificity of more potent Plasmodium kinase inhibitors derived from similar chemical space [1]. Researchers optimizing the 1-(pyridin-4-yl)pyrrolidin-2-one antimalarial series may also employ this brominated analog to probe the SAR consequences of pyridine 2-position substitution [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-bromopyridin-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.